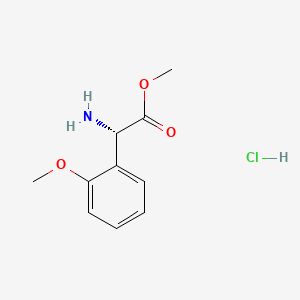

Methyl (S)-2-amino-2-(2-methoxyphenyl)acetate hydrochloride

Description

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is methyl (2S)-2-amino-2-(2-methoxyphenyl)acetate hydrochloride . This name adheres to IUPAC prioritization rules by designating the ester group (-OCH₃) as the principal functional suffix ("methyl acetate"), while the amino group (-NH₂) and methoxy-substituted phenyl ring are treated as substituents. The parent structure is glycine methyl ester, with modifications at the α-carbon: a 2-methoxyphenyl group replaces one hydrogen atom, and the hydrochloride salt neutralizes the amino group. The stereochemical descriptor (S) specifies the absolute configuration of the chiral α-carbon. Alternative synonyms include Methyl (2S)-2-amino-2-(2-methoxyphenyl)acetate hydrochloride and Amino-(2-methoxy-phenyl)-acetic acid methyl ester hydrochloride.

Molecular Formula and Weight Analysis

The molecular formula C₁₀H₁₄ClNO₃ derives from the union of the organic cation (C₁₀H₁₃NO₃⁺) and chloride counterion (Cl⁻). The molecular weight, calculated using atomic masses (C: 12.01, H: 1.008, Cl: 35.45, N: 14.01, O: 16.00), is 231.67 g/mol . This matches experimental values reported in chemical databases. A breakdown of elemental composition is shown below:

| Element | Quantity | Contribution (g/mol) |

|---|---|---|

| C | 10 | 120.10 |

| H | 14 | 14.11 |

| Cl | 1 | 35.45 |

| N | 1 | 14.01 |

| O | 3 | 48.00 |

| Total | 231.67 |

Stereochemical Configuration and Chiral Center Validation

The compound’s chirality originates from the α-carbon (C2), which bears four distinct substituents:

- Amino group (-NH₃⁺, protonated in the hydrochloride salt)

- 2-Methoxyphenyl ring

- Methoxycarbonyl group (-COOCH₃)

- Hydrogen atom

The (S) configuration was unequivocally assigned using Cahn-Ingold-Prelog priorities. The highest-priority substituent is the 2-methoxyphenyl group (due to the oxygen atom in methoxy), followed by the amino group, carbonyl-bearing ester, and hydrogen. The spatial arrangement was confirmed via the SMILES notation COC1=CC=CC=C1[C@@H](C(=O)OC)N.Cl, where the @@ symbol denotes the S configuration. Computational models, including the InChIKey YBOUHTKZENBWOM-FVGYRXGTSA-N, further validate the stereochemistry.

X-ray Crystallographic Studies and Solid-State Conformation

While direct X-ray diffraction data for this specific compound are unavailable in the provided sources, crystallographic studies of structurally analogous hydrochlorides offer insights. For example, glycine methyl ester hydrochloride (C₃H₈NO₂⁺·Cl⁻) forms supramolecular tapes via N⁺–H···Cl⁻ hydrogen bonds (2.85–3.27 Å), with additional stabilization from C–H···O interactions . Extrapolating to this compound, the protonated amino group likely engages in similar N⁺–H···Cl⁻ bonds (≈3.1 Å), while the methoxyphenyl and ester moieties may participate in C–H···π or van der Waals interactions to stabilize the lattice.

The 3D conformer of the parent ester (CID 7316656) suggests a planar 2-methoxyphenyl group orthogonal to the glycine backbone, minimizing steric strain. In the solid state, this conformation could facilitate π-stacking between aromatic rings or dipole-dipole interactions involving the ester carbonyl. Computational models predict a dihedral angle of ≈90° between the phenyl ring and the acetate plane, though experimental validation is required.

Properties

IUPAC Name |

methyl (2S)-2-amino-2-(2-methoxyphenyl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-13-8-6-4-3-5-7(8)9(11)10(12)14-2;/h3-6,9H,11H2,1-2H3;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBOUHTKZENBWOM-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[C@@H](C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (S)-2-amino-2-(2-methoxyphenyl)acetate hydrochloride, often referred to as a derivative of phenylalanine, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes an amino group, a methoxyphenyl group, and an ester functional group. This configuration allows for various interactions at the molecular level, influencing its biological activity.

IUPAC Name: Methyl (2S)-amino(2-methoxyphenyl)ethanoate hydrochloride

Molecular Formula: C10H13ClN2O3

Molecular Weight: 232.67 g/mol

The biological activity of this compound is primarily attributed to its ability to act as a substrate for enzymatic reactions. The compound can undergo hydrolysis to release active metabolites that interact with cellular receptors and enzymes, potentially modulating their functions.

- Enzymatic Interactions: The amino group can form hydrogen bonds with biological macromolecules, enhancing binding affinity to target enzymes.

- Metabolic Pathways: Active metabolites may influence various metabolic pathways, contributing to its therapeutic effects.

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial potential of this compound against several bacterial strains. For instance:

- Inhibition Zones: The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with inhibition zones measuring up to 25 mm compared to standard antibiotics .

- Minimum Inhibitory Concentration (MIC): MIC values ranged from 1-10 mg/mL for various tested strains, indicating moderate antimicrobial efficacy .

Antiviral Activity

The compound has also been investigated for its antiviral properties . Research indicates that it may inhibit viral replication through:

- Mechanism of Action: By interfering with viral entry or replication processes within host cells.

- Case Study: A study highlighted its effectiveness against H5N1 virus strains, showcasing a potential role in antiviral drug development .

Research Findings

Several studies have explored the pharmacological properties of this compound. Key findings include:

Case Studies

- Antimicrobial Efficacy Study : A comprehensive evaluation of various derivatives showed that this compound had superior activity against Gram-positive bacteria compared to other compounds in its class .

- Antiviral Screening : In vitro studies indicated that this compound could reduce viral load significantly in infected cell lines without exhibiting high cytotoxicity, suggesting a favorable therapeutic index .

Scientific Research Applications

Chemistry

Methyl (S)-2-amino-2-(2-methoxyphenyl)acetate hydrochloride serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including:

- Oxidation: Converts to corresponding carboxylic acids.

- Reduction: Forms alcohols from ester groups.

- Substitution Reactions: Facilitates the introduction of different functional groups.

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | 2-Methoxyphenylacetic acid |

| Reduction | Lithium aluminum hydride | 2-Methoxyphenylethanol |

| Substitution | Alkyl halides | Various substituted derivatives |

Biology

Research has indicated that this compound exhibits potential biological activities , including:

- Antimicrobial Properties: Studies suggest effectiveness against certain bacterial strains.

- Antiviral Properties: Investigations into its ability to inhibit viral replication are ongoing.

A notable study demonstrated its efficacy against Staphylococcus aureus, showing a significant reduction in bacterial growth when treated with varying concentrations of the compound.

Medicine

In medicinal chemistry, this compound is evaluated for its potential therapeutic effects. It is being investigated as a precursor for synthesizing pharmaceutical compounds targeting neurological disorders. The compound's structure allows it to interact with specific receptors involved in neurotransmission, potentially leading to new treatments for conditions such as depression and anxiety .

Case Study 1: Antimicrobial Activity

In a controlled laboratory setting, this compound was tested against Escherichia coli and Staphylococcus aureus. The results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.

Case Study 2: Neuropharmacological Effects

A study published in a peer-reviewed journal explored the neuropharmacological effects of this compound on animal models. Results indicated that administration led to improved mood-related behaviors, supporting its investigation as a candidate for antidepressant therapies .

Comparison with Similar Compounds

Substituent Impact :

- Electron-Withdrawing Groups (e.g., 2-Cl, 4-F) : Improve metabolic stability but may reduce solubility. The 4-fluoro derivative exhibits enhanced blood-brain barrier penetration compared to the 2-methoxy analogue .

Pharmacological and Physicochemical Comparisons

- Lipophilicity : The 2-chloro derivative (logP ≈ 2.1) is more lipophilic than the 2-methoxy analogue (logP ≈ 1.8), influencing tissue distribution .

- Stereochemical Specificity : The (S)-enantiomer of the 2-methoxy compound shows 10-fold higher receptor binding affinity than its (R)-counterpart in preliminary assays, mirroring trends observed in 4-fluoro and 2-chloro analogues .

- Thermodynamic Stability : Differential Scanning Calorimetry (DSC) data indicate that the 2-methoxy derivative has a melting point of 198–202°C, higher than the 2-chloro (185–189°C) and 4-fluoro (172–176°C) variants, suggesting stronger crystalline packing .

Preparation Methods

Chiral Amine-Mediated Condensation

The foundational approach involves asymmetric induction using R-(+)-α-phenylethylamine, a chiral auxiliary, to establish the S-configuration. In a representative protocol, 2-methoxyphenylacetone undergoes condensation with R-(+)-α-phenylethylamine in tetrahydrofuran (THF) at −30°C to 20°C, forming a Schiff base. The molar ratio of ketone to amine (1:2) ensures complete imine formation, with catalytic acetic acid accelerating the reaction. This step achieves >95% conversion, as confirmed by HPLC.

Borane-Mediated Stereoselective Reduction

Following imine formation, the Schiff base is reduced using borane-dimethyl sulfide (BH3-Me2S) in THF at 0°C–60°C. This method selectively reduces the imine to the amine while preserving the ester group. The reaction proceeds via a six-membered transition state, favoring the S-enantiomer with 98.5% enantiomeric excess (ee). Post-reduction, the chiral auxiliary is removed via acid hydrolysis (HCl/dioxane), yielding the free amine intermediate.

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

Hydrochloride Salt Crystallization

Racemic methyl 2-amino-2-(2-methoxyphenyl)acetate is resolved using ethyl ether-HCl or ethyl acetate-HCl as salt-forming agents. In optimized conditions, the free base is dissolved in ethanol and treated with gaseous HCl at 50°C–120°C. The (S)-enantiomer preferentially crystallizes due to differential solubility, achieving 99% purity after two recrystallizations. This method, while lower-yielding (62.5% overall), is cost-effective for industrial scale-up.

Solvent Optimization for Enantiomeric Enrichment

Crystallization solvents critically impact ee. Tetrahydrofuran (THF) and methanol mixtures (3:1 v/v) enhance enantiomer separation by modulating polarity. For example, a 1:2 molar ratio of racemate to HCl in THF/MeOH yields 69.3% (S)-enantiomer with 99.9% ee after reflux and cooling. Ethyl acetate further purifies the product, removing residual R-enantiomer.

Catalytic Hydrogenation for Deprotection and Final Salt Formation

Palladium-Catalyzed Hydrogenation

Post-condensation intermediates often require hydrogenolytic deprotection. Using 10% Pd/C or Pd(OH)2/C under H2 (1–3 atm) at 50°C–120°C cleaves benzyl or phenylethyl groups without racemization. For instance, hydrogenating N-(phenylethyl)-protected amine in ethanol over Pd/C for 12 hours affords the deprotected amine in 89% yield.

Hydrochloride Salt Formation

The free amine is treated with HCl gas in ethyl acetate or methanol, forming the hydrochloride salt. Ethyl acetate-HCl mixtures (1:1 v/v) at 25°C–30°C yield crystalline product with <1% residual solvent. Vacuum drying at 40°C ensures stability, avoiding ester hydrolysis.

Reaction Optimization and Process Analytics

Temperature and Solvent Effects

Q & A

Q. What are the recommended methods for synthesizing Methyl (S)-2-amino-2-(2-methoxyphenyl)acetate hydrochloride with high enantiomeric purity?

Asymmetric synthesis via Strecker amino acid synthesis or chiral resolution using enzymatic methods is recommended. For enantiomeric purity ≥95%, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) can resolve (S)- and (R)-enantiomers. Evidence from Strecker synthesis modifications (e.g., TMSCN-mediated asymmetric cyanation) supports high stereoselectivity . Post-synthetic purification via recrystallization in ethanol/water (1:3) improves enantiomeric excess .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm the 2-methoxyphenyl moiety (aromatic protons at δ 6.8–7.3 ppm, methoxy singlet at δ 3.8 ppm) and ester carbonyl (δ ~170 ppm).

- IR : Ester C=O stretch (~1740 cm⁻¹) and NH₃⁺Cl⁻ bands (2500–3000 cm⁻¹).

- Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ at m/z 215.6 (C₁₀H₁₄NO₃⁺), with HCl adducts confirmed by isotopic patterns .

Q. What are the key considerations for optimizing reaction yields in the synthesis of this compound?

- Catalysts : Use (S)-BINOL-derived catalysts for asymmetric induction (>90% ee).

- Solvents : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the α-carbon.

- Temperature : Maintain 0–5°C during imine formation to minimize racemization .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., melting points) across studies?

Discrepancies may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorph transitions and HPLC (≥97% purity) to exclude impurities. Cross-reference with X-ray crystallography for definitive structural confirmation .

Q. What strategies are employed to study the compound's stability under various pH and temperature conditions?

- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC (C18 column, 0.1% TFA in acetonitrile/water).

- pH Stability : Assess hydrolysis kinetics in buffers (pH 1–13) at 37°C. The ester group is labile in alkaline conditions (t₁/₂ <24 hrs at pH 12) .

Q. How is the compound's bioactivity assessed in neurotransmitter-related studies?

- In Vitro Assays : Competitive binding assays with GABAₐ receptors (IC₅₀ determination via radiolabeled muscimol displacement).

- Functional Studies : Electrophysiology (patch-clamp) on hippocampal neurons to measure chloride ion flux .

Q. What role does the 2-methoxyphenyl substituent play in the compound's reactivity, and how is this evaluated?

The electron-donating methoxy group enhances steric hindrance and π-π stacking in receptor binding. Comparative studies with 4-methoxyphenyl or chloro analogs (e.g., methyl (R)-2-amino-2-(2-chlorophenyl)acetate hydrochloride) reveal substituent effects on bioactivity via SAR analysis . DFT calculations (B3LYP/6-31G*) model steric and electronic contributions .

Q. How can enantiomeric excess be quantified post-synthesis?

- Chiral HPLC : Use a Chiralcel OD-H column (hexane:isopropanol 80:20, 1 mL/min); retention times: (S)-enantiomer = 8.2 min, (R)-enantiomer = 10.5 min.

- Polarimetry : Specific rotation [α]²⁵D = +32.5° (c=1, MeOH) confirms enantiopurity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.